![molecular formula C15H12N4S2 B5723525 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This leads to the induction of apoptosis in cancer cells. In the field of agriculture, it regulates various physiological processes in plants, such as photosynthesis and nutrient uptake, leading to increased growth and yield. In the field of material science, it interacts with various analytes, such as metal ions and biomolecules, leading to changes in its optical properties, such as fluorescence intensity and selectivity.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has been found to have various biochemical and physiological effects depending on its application. In the field of medicine, it has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and have antimicrobial properties. In the field of agriculture, it promotes plant growth and increases crop yield by regulating various physiological processes, such as photosynthesis and nutrient uptake. In the field of material science, it interacts with various analytes, leading to changes in its optical properties, such as fluorescence intensity and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its high yield and purity. Additionally, it has been found to have a wide range of applications, making it a versatile compound for various scientific research fields. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine. In the field of medicine, further studies are needed to investigate its potential as an anticancer agent and to understand its mechanism of action in more detail. In the field of agriculture, more research is needed to optimize its use as a plant growth regulator and to investigate its potential for use in sustainable agriculture practices. In the field of material science, further studies are needed to explore its potential as a fluorescent probe for various sensing applications and to develop new sensing platforms based on this compound.
Synthesemethoden
The synthesis of 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with 2-mercaptobenzimidazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography or recrystallization. The yield of the synthesis process is typically high, and the purity of the product can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has shown promising results in various scientific research applications. In the field of medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has been investigated for its potential as a plant growth regulator. Studies have shown that it can promote plant growth and increase crop yield by regulating various physiological processes, such as photosynthesis and nutrient uptake.
In the field of material science, this compound has been investigated for its potential as a fluorescent probe for the detection of various analytes, such as metal ions and biomolecules. Its unique optical properties, such as high fluorescence intensity and selectivity, make it a promising candidate for various sensing applications.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)19-15/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDJYAXDXGNJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.